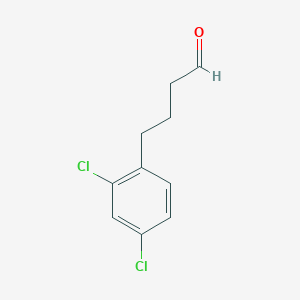
4-(2,4-Dichlorophenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)butanal: is an organic compound characterized by the presence of a butanal group attached to a 2,4-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,4-dichlorobenzaldehyde reacting with the butanal to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2,4-Dichlorophenyl)butanoic acid.
Reduction: 4-(2,4-Dichlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2,4-Dichlorophenyl)butanal is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorinated phenyl ring may also interact with hydrophobic pockets in biological molecules, affecting their activity.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenoxy)butanoic acid
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorobenzaldehyde
Comparison: 4-(2,4-Dichlorophenyl)butanal is unique due to the presence of both an aldehyde group and a chlorinated phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, limiting their reactivity and applications.
Properties
Molecular Formula |
C10H10Cl2O |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)butanal |
InChI |
InChI=1S/C10H10Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChI Key |
GMMXICBSPNBGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















